molecular formula C16H21NO7S B071590 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide CAS No. 161364-67-6

3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide

Cat. No. B071590
CAS RN: 161364-67-6
M. Wt: 371.4 g/mol
InChI Key: FMCOVILDNWWUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates gene expression involved in glucose and lipid metabolism. Activation of PPARγ leads to the inhibition of inflammatory cytokines and the promotion of insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide has various biochemical and physiological effects. It has been shown to reduce inflammation, promote insulin sensitivity, and inhibit tumor growth. In addition, it has been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation is the potential toxicity of the compound. Care must be taken when handling and disposing of the compound.

Future Directions

There are several future directions for the study of 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide. These include:
1. Further studies on the mechanism of action of the compound to better understand its effects on various biological processes.
2. Development of more efficient and sustainable synthesis methods for the compound.
3. Investigation of the potential use of the compound in the development of new drugs for the treatment of various diseases.
4. Examination of the potential environmental impact of the compound as a herbicide and fungicide.
5. Exploration of the use of the compound in the development of new materials with unique properties.
Conclusion:
In conclusion, 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield of the compound. Its mechanism of action involves the activation of PPARγ, which leads to various biochemical and physiological effects. While it has advantages for lab experiments, care must be taken due to its potential toxicity. There are several future directions for the study of this compound, including further studies on its mechanism of action and potential use in the development of new drugs and materials.

Synthesis Methods

The synthesis of 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide involves the reaction between 2-methoxyphenol, ethyl acetoacetate, and thiosemicarbazide. The resulting compound is then oxidized to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide has been studied for its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and anti-tumor properties. In addition, it has been studied for its potential use in treating diabetes and Alzheimer's disease. In the agricultural field, it has been studied for its potential use as a herbicide and fungicide.

properties

CAS RN

161364-67-6

Product Name

3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide

Molecular Formula

C16H21NO7S

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,1-dioxo-1,3-thiazolidin-3-yl]-3-oxopropanoate

InChI

InChI=1S/C16H21NO7S/c1-3-23-16(19)10-14(18)17-8-9-25(20,21)15(17)11-24-13-7-5-4-6-12(13)22-2/h4-7,15H,3,8-11H2,1-2H3

InChI Key

FMCOVILDNWWUGH-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)N1CCS(=O)(=O)C1COC2=CC=CC=C2OC

Canonical SMILES

CCOC(=O)CC(=O)N1CCS(=O)(=O)C1COC2=CC=CC=C2OC

synonyms

3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide

Origin of Product

United States

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